molecular formula C4H8S4Si B3246177 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane CAS No. 176-54-5

1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane

Cat. No.: B3246177
CAS No.: 176-54-5
M. Wt: 212.5 g/mol
InChI Key: ABZNBXYHXQYSED-UHFFFAOYSA-N
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Description

1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane is an organosilicon compound with the molecular formula C₄H₈S₄Si. It is characterized by a unique spirocyclic structure, which includes silicon and sulfur atoms.

Preparation Methods

The synthesis of 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane typically involves the reaction of 1,2-ethanedithiol with silicon tetrachloride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the spirocyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane exerts its effects involves interactions with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical and biological processes. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane can be compared with other spirocyclic compounds containing silicon and sulfur, such as:

    1,4,6,9-Tetrathiaspiro[4.4]nonane: Similar in structure but lacks the silicon atom.

    1,4,6,9-Tetrathia-5-germaspiro[4.4]nonane: Contains germanium instead of silicon.

    1,4,6,9-Tetrathia-5-stannaspiro[4.4]nonane: Contains tin instead of silicon.

The uniqueness of this compound lies in its silicon atom, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,4,6,9-tetrathia-5-silaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S4Si/c1-2-6-9(5-1)7-3-4-8-9/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZNBXYHXQYSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[Si]2(S1)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90778185
Record name 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90778185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-54-5
Record name 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90778185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane
Reactant of Route 2
1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane

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